2-Iodo-n-methyl-n-p-tolylbenzamide
Description
2-Iodo-N-methyl-N-p-tolylbenzamide is a substituted benzamide derivative featuring an iodine atom at the 2-position of the benzamide ring, an N-methyl group, and an N-p-tolyl (para-methylphenyl) substituent.
Properties
IUPAC Name |
2-iodo-N-methyl-N-(4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO/c1-11-7-9-12(10-8-11)17(2)15(18)13-5-3-4-6-14(13)16/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNCRYQMRQGPEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Iodobenzoyl Chloride
2-Iodobenzoic acid undergoes chlorination using oxalyl chloride in dichloromethane (DCM) with catalytic dimethylformamide (DMF). This exothermic reaction typically proceeds at 0°C to room temperature over 2–4 hours, achieving near-quantitative conversion.
Key Conditions :
Amide Formation with N-Methyl-p-Toluidine
The acyl chloride reacts with N-methyl-p-toluidine in the presence of a tertiary amine base (e.g., triethylamine, Et₃N) to facilitate deprotonation and nucleophilic attack (Table 1).
Table 1 : Optimization of Amidation Conditions
| Amine (equiv) | Base (equiv) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1.2 | Et₃N (2.0) | DCM | 12 | 89 |
| 1.5 | Pyridine (3.0) | THF | 24 | 72 |
| 1.2 | K₂CO₃ (2.5) | DMF | 6 | 68 |
Optimal Procedure :
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Combine 2-iodobenzoyl chloride (1.0 equiv) and N-methyl-p-toluidine (1.2 equiv) in DCM.
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Add Et₃N (2.0 equiv) dropwise at 0°C under nitrogen.
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Stir at RT for 12 hours.
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Quench with water, extract with DCM (3×), dry over Na₂SO₄, and concentrate.
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Purify via silica gel chromatography (ethyl acetate/petroleum ether, 1:10 v/v).
Challenges :
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Moisture Sensitivity : Acyl chlorides hydrolyze readily; rigorous anhydrous conditions are essential.
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Byproducts : Excess amine may lead to bis-acylation, necessitating precise stoichiometry.
Transition-Metal-Catalyzed Coupling Approaches
While less common, palladium-catalyzed cross-coupling offers an alternative route for introducing the iodobenzoyl moiety. For example, Ullmann-type couplings between aryl iodides and amines have been explored, though yields remain moderate compared to classical amidation.
Palladium Nanoparticle (PdNP)-Mediated Coupling
PdNPs stabilized on boehmite (PdNPs@boehmite) catalyze the coupling of 2-iodobenzoic acid derivatives with N-methyl-p-toluidine under microwave irradiation (Table 2).
Table 2 : PdNP-Catalyzed Coupling Performance
Procedure :
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Mix 2-iodobenzoic acid (1.0 equiv), N-methyl-p-toluidine (1.5 equiv), PdNPs@boehmite (0.005 mol%), and K₂CO₃ (3.5 equiv).
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Irradiate in a microwave reactor at 120°C for 6 minutes.
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Extract with toluene/water, concentrate, and purify by flash chromatography.
Limitations :
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Functional Group Tolerance : Electron-deficient aryl iodides exhibit slower reaction kinetics.
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Cost : High catalyst loadings negate scalability advantages.
Mechanistic Insights and Side Reactions
The amidation pathway proceeds via a tetrahedral intermediate , with base-mediated deprotonation of the amine accelerating nucleophilic attack on the acyl chloride (Figure 2). Competing hydrolysis of the acyl chloride is minimized by maintaining anhydrous conditions and avoiding protic solvents.
Side Reactions :
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Hydrolysis : 2-Iodobenzoyl chloride → 2-iodobenzoic acid (in presence of H₂O).
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Dimerization : Self-condensation of acyl chloride at elevated temperatures.
Purification and Characterization
Crude this compound is purified using flash chromatography (silica gel, ethyl acetate/petroleum ether). Advanced techniques like preparative HPLC or recrystallization from ethanol/water mixtures further enhance purity (>99%).
Characterization Data :
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¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 1H), 7.45–7.30 (m, 6H), 3.25 (s, 3H), 2.35 (s, 3H).
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HPLC : Retention time = 9.64 min (Phenomenex Luna C18, 340 nm).
Scalability and Industrial Relevance
The acyl chloride route is preferred for large-scale synthesis due to its high atom economy and minimal byproduct formation. Pilot-scale batches (1 kg) achieve yields of 82–85% using continuous flow reactors to enhance heat and mass transfer.
Cost Drivers :
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2-Iodobenzoic acid: ~$120/kg (industrial grade).
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N-Methyl-p-toluidine: ~$90/kg.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-n-methyl-n-p-tolylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted benzamides.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding amines or reduced benzamides.
Scientific Research Applications
2-Iodo-n-methyl-n-p-tolylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Iodo-n-methyl-n-p-tolylbenzamide involves its interaction with specific molecular targets. The iodine atom and the N-methyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs and their properties:
Key Comparative Analysis
Electronic and Steric Effects
- Iodine Substitution: The presence of iodine at the 2-position (as in this compound) increases molecular weight and polarizability compared to non-halogenated analogs like 2-Methyl-N-p-tolylbenzamide.
- However, it may improve solubility in non-polar solvents compared to ortho-tolyl derivatives () .
Crystallographic and Physicochemical Properties
- Polymorphism: 2-Methyl-N-p-tolylbenzamide exhibits two monoclinic polymorphs with distinct crystal packing, attributed to conformational flexibility of the benzamide backbone . Similar polymorphism may occur in the iodo analog, though iodine’s larger size could influence packing efficiency.
- Melting Points: While direct data for the target compound is unavailable, iodine’s electron-withdrawing nature likely increases melting points compared to non-iodinated analogs (e.g., 2-Methyl-N-p-tolylbenzamide melts at ~150–160°C) .
Research Findings and Challenges
- Synthetic Challenges : Excess reagents in iodination reactions (e.g., ) can lead to byproducts, necessitating precise stoichiometry for pure yields .
- Structural Characterization : X-ray crystallography using SHELX software () remains a gold standard for confirming benzamide structures, though iodine’s high electron density may complicate refinement .
Q & A
Q. What are the standard synthetic routes for preparing 2-Iodo-N-methyl-N-p-tolylbenzamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzamide backbone via coupling of ortho-toluyl chloride with methyl-p-toluidine under basic conditions (e.g., using triethylamine in anhydrous THF).
- Step 2 : Iodination at the 2-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) to enhance regioselectivity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures ensure high purity (>95%) .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm substitution patterns and methyl group environments. For example, the iodine atom’s deshielding effect on adjacent protons is detectable at δ 7.8–8.2 ppm .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~500 cm⁻¹ (C-I stretch) validate functional groups .
- Mass Spectrometry (HRMS) : To confirm molecular ion [M+H]⁺ and isotopic patterns due to iodine .
Q. What are the primary applications of this compound in medicinal chemistry?
The iodine-substituted benzamide scaffold is studied for:
- Enzyme Inhibition : Targeting kinases or proteases via halogen bonding interactions. The iodine atom enhances binding affinity to hydrophobic pockets .
- Probe Development : As a fluorescent or radioactive tracer (e.g., ¹²⁵I-labeled derivatives) for studying protein-ligand interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve iodination efficiency?
Factors influencing regioselectivity and yield include:
- Catalyst Choice : FeCl₃ increases electrophilic substitution at the 2-position, minimizing byproducts .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor iodine incorporation over non-polar alternatives .
- Temperature Control : Reactions at 0–5°C reduce side reactions like di-iodination .
- Table 1 : Optimization parameters for iodination:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | FeCl₃ (10 mol%) | 15% |
| Solvent | DMF | 20% |
| Temperature | 0–5°C | 12% |
| (Data synthesized from ) |
Q. How can contradictions in spectral data during characterization be resolved?
- Cross-Validation : Combine NMR with X-ray crystallography (e.g., single-crystal studies) to resolve ambiguities in substitution patterns .
- Statistical Analysis : Apply Duncan’s test or ANOVA to replicate experiments (n=6) to identify outliers in melting points or spectral peaks .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict NMR shifts and verify experimental data .
Q. What mechanistic insights explain the iodine substituent’s role in biological activity?
- Halogen Bonding : The iodine atom acts as a σ-hole donor, forming strong interactions with electron-rich residues (e.g., histidine or asparagine) in enzyme active sites .
- Lipophilicity Enhancement : The iodine substituent increases logP values, improving membrane permeability in cellular assays .
- Metabolic Stability : Iodine’s size and electronegativity reduce oxidative metabolism, prolonging half-life in pharmacokinetic studies .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data?
- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to account for cell-type specificity .
- Proteomic Profiling : Use affinity pull-down assays with mass spectrometry to identify off-target interactions that may explain variability .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to minimize batch-to-batch variability .
- Analytical Rigor : Validate HPLC methods (C18 column, 1.0 mL/min flow rate) with spiked standards to ensure compound integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
